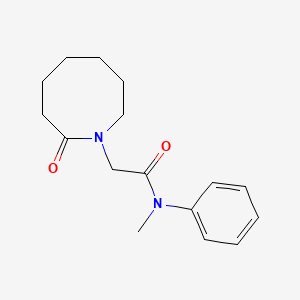
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one, commonly known as 3'-fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the phenylmorpholine class of compounds. It was first synthesized in the 1960s and has gained popularity as a research chemical in recent years due to its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one can increase alertness, focus, and energy levels. It has also been reported to improve cognitive performance and enhance mood. However, prolonged use of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one can lead to negative effects such as anxiety, insomnia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in scientific research is its potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for addiction and negative side effects must be taken into account when using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in research.
Orientations Futures
There are several potential future directions for research on 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of research could focus on the development of safer and more selective analogues of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. Additionally, further studies could investigate the long-term effects of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one use and its potential for addiction.
Méthodes De Synthèse
The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-thiophen-2-yl-1H-pyrrole-2,5-dione and 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one has been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been investigated for its potential as a cognitive enhancer and for its effects on mood and motivation.
Propriétés
IUPAC Name |
1-(2-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGSXSEOKVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

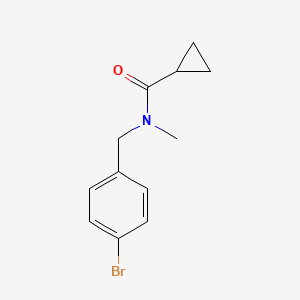

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
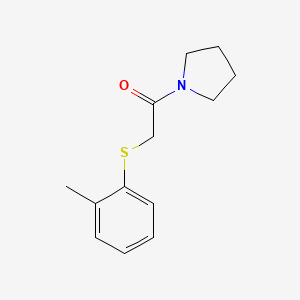
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


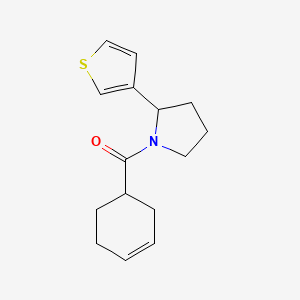
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

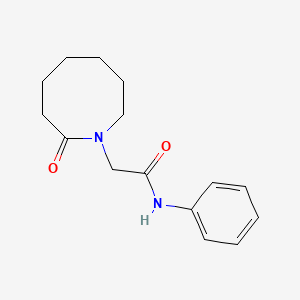
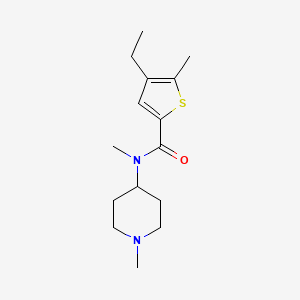
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
